molecular formula C15H11Cl2NO4 B13565651 2-(((Benzyloxy)carbonyl)amino)-3,5-dichlorobenzoic acid

2-(((Benzyloxy)carbonyl)amino)-3,5-dichlorobenzoic acid

Cat. No.: B13565651
M. Wt: 340.2 g/mol
InChI Key: CHSYHJQKEMDOJC-UHFFFAOYSA-N
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Description

2-(((Benzyloxy)carbonyl)amino)-3,5-dichlorobenzoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its benzyloxycarbonyl group attached to an amino group, which is further connected to a dichlorobenzoic acid moiety. The presence of these functional groups makes it a versatile compound in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Benzyloxy)carbonyl)amino)-3,5-dichlorobenzoic acid typically involves multiple steps, starting from readily available starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(((Benzyloxy)carbonyl)amino)-3,5-dichlorobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while substitution of chlorine atoms can produce various substituted benzoic acids .

Scientific Research Applications

2-(((Benzyloxy)carbonyl)amino)-3,5-dichlorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-3,5-dichlorobenzoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other functional sites. The dichlorobenzoic acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((Benzyloxy)carbonyl)amino)-3,5-dichlorobenzoic acid is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound in synthetic chemistry and drug development .

Properties

Molecular Formula

C15H11Cl2NO4

Molecular Weight

340.2 g/mol

IUPAC Name

3,5-dichloro-2-(phenylmethoxycarbonylamino)benzoic acid

InChI

InChI=1S/C15H11Cl2NO4/c16-10-6-11(14(19)20)13(12(17)7-10)18-15(21)22-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,21)(H,19,20)

InChI Key

CHSYHJQKEMDOJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C=C(C=C2Cl)Cl)C(=O)O

Origin of Product

United States

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